molecular formula C10H13N5 B13926475 6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine

6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine

Cat. No.: B13926475
M. Wt: 203.24 g/mol
InChI Key: MIIQVSACEURGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a propyl group attached to the triazole ring and an amine group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Propyl Group: The propyl group is introduced through alkylation reactions using propyl halides.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling of the Triazole and Pyridine Rings: The final step involves coupling the triazole and pyridine rings through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the triazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • 4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
  • 3-(4-propyl-4H-1,2,4-triazol-3-yl)benzoic acid

Uniqueness

6-(4-Propyl-4H-1,2,4-triazol-3-yl)-2-pyridinamine is unique due to its specific structural features, such as the combination of the triazole and pyridine rings and the presence of the propyl group

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

6-(4-propyl-1,2,4-triazol-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H13N5/c1-2-6-15-7-12-14-10(15)8-4-3-5-9(11)13-8/h3-5,7H,2,6H2,1H3,(H2,11,13)

InChI Key

MIIQVSACEURGKA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NN=C1C2=NC(=CC=C2)N

Origin of Product

United States

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